N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, with the CAS number 1706323-33-2, is a complex organic compound notable for its potential applications in scientific research. This compound features a unique molecular structure that combines various functional groups, making it of interest in various fields including medicinal chemistry and materials science. The molecular formula is , and it has a molecular weight of approximately 407.4 g/mol .
This compound can be classified as an oxalamide due to the presence of the oxalamide functional group. Its structure includes an indole moiety and a trifluoromethyl-substituted phenyl group, which are significant in influencing its chemical behavior and biological activity.
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. Common methods include:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to monitor the progress and purity of the synthesis.
The molecular structure of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be represented as follows:
The compound features a central oxalamide group flanked by an indole derivative and a trifluoromethyl-substituted phenyl ring, contributing to its unique properties .
The compound's structural data can be summarized as:
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
The compound is expected to undergo various chemical reactions based on its functional groups:
Reactivity studies often involve monitoring changes under different conditions using spectroscopic methods to elucidate mechanisms.
Further research into binding assays and kinetic studies would provide data on its efficacy and specificity against target enzymes or receptors.
The physical properties of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide include:
Key chemical properties include:
Relevant data such as density, boiling point, and melting point were not available from the sources reviewed .
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has potential applications in:
Continued research into this compound could elucidate further applications within drug discovery and development processes.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: